molecular formula C22H23FN6O B2640589 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2415564-56-4

7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2640589
CAS No.: 2415564-56-4
M. Wt: 406.465
InChI Key: OISPUOPQZWPXEO-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a fluorine atom, a methyl group, and a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, methanol, and acetonitrile. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinazolinone derivatives, while reduction reactions can produce reduced forms of the pyrazolo[1,5-a]pyrazine moiety .

Scientific Research Applications

7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c1-14-11-20-21(24-7-10-29(20)26-14)27-8-5-16(6-9-27)13-28-15(2)25-19-12-17(23)3-4-18(19)22(28)30/h3-4,7,10-12,16H,5-6,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISPUOPQZWPXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)CN4C(=NC5=C(C4=O)C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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